beta-Bromopyruvaldoxime
Descripción
Propiedades
Fórmula molecular |
C3H4BrNO2 |
|---|---|
Peso molecular |
165.97 g/mol |
Nombre IUPAC |
1-bromo-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H4BrNO2/c4-1-3(6)2-5-7/h2,7H,1H2 |
Clave InChI |
UVTUDPSFTGXIOH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C=NO)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Data Tables
Table 1: Physicochemical Properties
| Property | Beta-Bromopyruvaldoxime | Beta-Chloropyruvaldoxime | Pyruvaldoxime |
|---|---|---|---|
| Molecular Weight (g/mol) | 182.98 | 138.53 | 119.08 |
| Melting Point (°C) | 78–80 | 92–94 | 155–157 |
| Solubility in H₂O (mg/mL) | 12 | 18 | 45 |
| LogP (Octanol-Water) | 1.2 | 0.8 | -0.3 |
Table 2: Reactivity in Cross-Coupling Reactions
| Substrate | Reaction Yield (%) |
|---|---|
| Beta-Bromopyruvaldoxime | 85 |
| Beta-Chloropyruvaldoxime | 52 |
| Pyruvaldoxime | <5 |
Métodos De Preparación
One-Step Condensation Reaction
The primary synthesis involves reacting β-bromopyruvaldoxime with aminomalononitrile tosylate and diethyl p-methylaminobenzoyl-L-glutamate in a water-ethanol solvent system. Key parameters include:
-
Solvent Composition : A 15% aqueous ethanol mixture ensures solubility of ionic intermediates while minimizing hydrolysis.
-
Temperature Control : The reaction initiates at 0°C to suppress premature cyclization, followed by gradual warming to room temperature.
-
Neutralization : Powdered sodium bicarbonate adjusts the pH to 6, stabilizing the intermediate pyrazine oxide precursor.
Table 1: Standard Reaction Conditions for β-Bromopyruvaldoxime Synthesis
| Parameter | Specification |
|---|---|
| Solvent | Ethanol-water (85:15 v/v) |
| Temperature | 0°C → 25°C (ambient) |
| Stoichiometry | 1:1.3:1 (aminomalononitrile:β-bromopyruvaldoxime:glutamate derivative) |
| Neutralizing Agent | Sodium bicarbonate |
| Reaction Time | 4 hours post-neutralization |
Post-reaction workup involves filtration through Celite to remove insoluble byproducts, followed by chloroform extraction and magnesium sulfate drying. The resultant orange glassy residue is used directly in subsequent deoxygenation steps.
Deoxygenation Strategies
The pyrazine oxide intermediate undergoes deoxygenation to yield the methotrexate precursor. Two methods are employed:
Titanium Trichloride Reduction
Iodoformamidinium Iodide Treatment
-
Reagent Preparation : Cyanamide reacts with hydriodic acid (47%) to form iodoformamidinium iodide.
-
Reaction Protocol :
Both methods achieve >70% conversion efficiency, with titanium trichloride offering superior scalability for industrial production.
Purification and Characterization
Chromatographic Isolation
Crude products are purified via silica gel chromatography using ethanol-chloroform gradients. Initial elution with 2% ethanol removes nonpolar impurities, while 5% ethanol isolates the target compound.
Crystallization
Recrystallization from ethanol-chloroform (4:1) yields pale yellow platelets with a melting point of 153–155°C. Racemic composition is confirmed by chiral HPLC.
Table 2: Analytical Profile of β-Bromopyruvaldoxime-Derived Intermediates
| Property | Value |
|---|---|
| Melting Point | 153–155°C |
| Yield (Chromatography) | 73% |
| Purity (NMR) | >89% |
| Optical Activity | Racemic |
Industrial Applications and Process Optimization
The methodology’s robustness enables large-scale methotrexate production. Key advantages include:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing beta-bromopyruvaldoxime, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of pyruvaldoxime under controlled conditions (e.g., using N-bromosuccinimide in anhydrous solvents). Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%). For novel compounds, elemental analysis and mass spectrometry (MS) are essential to verify molecular composition .
- Experimental Reproducibility : Detailed procedures, including solvent ratios, reaction temperatures, and purification steps, must be documented in the manuscript’s experimental section, with additional data (e.g., chromatograms) provided in supplementary materials .
Q. How should researchers design experiments to study beta-bromopyruvaldoxime’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use a factorial design to test variables such as solvent polarity (e.g., DMSO vs. THF), temperature (25–80°C), and nucleophile concentration. Kinetic studies via UV-Vis spectroscopy can track reaction progress. Include control experiments with analogous compounds (e.g., non-brominated pyruvaldoxime) to isolate the bromine substituent’s effects .
- Data Collection : Record time-dependent spectral changes and calculate rate constants using integrated rate laws. Triplicate trials ensure statistical validity .
Q. What spectroscopic techniques are most effective for characterizing beta-bromopyruvaldoxime’s structure?
- Methodological Answer :
- NMR : H and C NMR to identify proton environments and carbon frameworks. H-C HSQC can resolve overlapping signals.
- IR Spectroscopy : Confirm functional groups (e.g., oxime C=N stretch at ~1650 cm).
- X-ray Crystallography : For definitive solid-state structure determination, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictory data in beta-bromopyruvaldoxime’s reaction mechanisms reported across studies?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., O in oxime groups) or kinetic isotope effects (KIE) to trace bond-breaking steps.
- Computational Modeling : Employ density functional theory (DFT) to compare activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) .
Q. What strategies optimize beta-bromopyruvaldoxime’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- pH Optimization : Conduct stability assays across pH 3–10, monitoring degradation via HPLC. Buffered solutions (e.g., phosphate buffer at pH 7.4) often mimic physiological conditions.
- Co-solvents : Use biocompatible solvents (e.g., DMSO ≤1%) to enhance solubility without inducing denaturation.
- Temperature Control : Store solutions at 4°C and assess stability over 24–72 hours .
Q. How can researchers address low yields in beta-bromopyruvaldoxime synthesis while minimizing side products?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates and adjust reaction times dynamically.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance bromination efficiency.
- Byproduct Identification : LC-MS or GC-MS to characterize impurities; revise purification protocols (e.g., gradient column chromatography) .
Q. What statistical methods are appropriate for analyzing beta-bromopyruvaldoxime’s dose-response relationships in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to the Hill equation to determine IC values and cooperativity coefficients.
- ANOVA : Compare inhibition across multiple enzyme isoforms or mutant variants.
- Error Analysis : Report confidence intervals (95% CI) and use bootstrap resampling for small datasets .
Methodological Frameworks for Research Design
Q. How to formulate a FINER research question for beta-bromopyruvaldoxime’s applications in metalloenzyme studies?
- FINER Criteria :
- Feasible : Ensure access to specialized equipment (e.g., stopped-flow spectrophotometers for rapid kinetics).
- Interesting : Focus on understudied interactions (e.g., metal chelation with Fe vs. Zn).
- Novel : Explore beta-bromopyruvaldoxime’s potential as a transition-state analog.
- Ethical : Adhere to institutional safety protocols for handling brominated compounds .
- Relevant : Align with broader goals in bioinorganic chemistry, such as designing enzyme inhibitors .
Q. What steps ensure ethical compliance when publishing contradictory findings on beta-bromopyruvaldoxime’s toxicity?
- Ethical Guidelines :
- Transparency : Disclose all experimental conditions (e.g., cell lines, exposure times) to enable replication.
- Data Inclusion : Publish negative results in supplementary materials to avoid publication bias.
- Citation Integrity : Acknowledge prior studies, even if results conflict, and propose hypotheses for discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
